

Application Notes and Protocols for 5-(3-Azidopropyl)cytidine in Click Chemistry

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Compound of Interest

Compound Name: 5-(3-Azidopropyl)cytidine

Cat. No.: B15589124

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Introduction

5-(3-Azidopropyl)cytidine is a modified nucleoside that serves as a powerful tool for the bioorthogonal labeling and investigation of RNA. Once incorporated into RNA transcripts, the azide group provides a chemical handle for the covalent attachment of a variety of reporter molecules, such as fluorophores and biotin, through click chemistry. This enables a wide range of applications, including the study of RNA synthesis, localization, dynamics, and interactions. This document provides detailed protocols for the enzymatic incorporation of **5-(3-Azidopropyl)cytidine** into RNA and its subsequent derivatization using both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Data Presentation

The following tables summarize key quantitative parameters for the enzymatic incorporation of azide-modified nucleotides and subsequent click chemistry reactions. While specific data for **5-(3-Azidopropyl)cytidine** triphosphate is limited, the provided data for the analogous 5-(3-Azidopropyl)uridine triphosphate (5-Azido-C3-UTP) offers a strong predictive baseline for experimental design.

Table 1: Parameters for Enzymatic Incorporation of Azide-Modified CTP

Parameter	Projected Value/Range	Basis for Projection
Enzyme	T7 RNA Polymerase	5-modified pyrimidine ribonucleotides are generally good substrates for T7 RNA polymerase.[1]
Substrate	5-(3-Azidopropyl)cytidine-5'-triphosphate (5-Azido-C3-CTP)	Analogous to commercially available 5-Azido-C3-UTP.[2][3]
Incorporation Efficiency	Comparable to natural CTP	The incorporation efficiency of 5-azidopropyl uridine triphosphate is on par with natural UTP.[4]
Optimal Concentration	1-10 mM in transcription reaction	Based on protocols for similar modified nucleotides.[3]

Table 2: Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on RNA

Reagent	Stock Solution	Final Concentration	Reference
Azide-Modified RNA	1-10 µg in RNase-free water	Variable	[5]
Alkyne-Reporter	10 mM in DMSO	50-100 µM	[6]
CuSO ₄	20 mM in RNase-free water	1 mM	[6]
THPTA (or other ligand)	100 mM in RNase-free water	5 mM	[7]
Sodium Ascorbate	100 mM in RNase-free water (prepare fresh)	5 mM	[6][7]

Table 3: Reagent Concentrations for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on RNA

Reagent	Stock Solution	Final Concentration	Reference
Azide-Modified RNA	1-10 µg in RNase-free water	Variable	[5]
Strained Alkyne-Reporter (e.g., DBCO, BCN)	10 mM in DMSO	50-100 µM	[8]
Reaction Buffer	PBS or other suitable RNase-free buffer	1x	[5]

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 5-(3-Azidopropyl)cytidine Triphosphate (5-Azido-C3-CTP) into RNA via In Vitro Transcription

This protocol describes the synthesis of azide-modified RNA using T7 RNA polymerase.

Materials:

- Linearized DNA template with a T7 promoter
- **5-(3-Azidopropyl)cytidine-5'-triphosphate (5-Azido-C3-CTP)**
- ATP, GTP, UTP solution (100 mM each)
- T7 RNA Polymerase
- T7 Transcription Buffer (10x)
- RNase Inhibitor

- DNase I (RNase-free)
- Nuclease-free water
- RNA purification kit or reagents for ethanol precipitation

Procedure:

- Thaw all reagents on ice. Keep enzymes and RNase inhibitor on ice.
- Assemble the following reaction mixture at room temperature in a nuclease-free microcentrifuge tube. The final volume is typically 20 μ L.
 - 10x T7 Transcription Buffer: 2 μ L
 - ATP, GTP, UTP (100 mM each): 0.5 μ L each
 - 5-Azido-C3-CTP (10 mM): 5 μ L (final concentration 2.5 mM; can be optimized)
 - Linearized DNA template (0.5-1 μ g): X μ L
 - RNase Inhibitor: 1 μ L
 - T7 RNA Polymerase: 1 μ L
 - Nuclease-free water: to 20 μ L
- Mix gently by pipetting and centrifuge briefly.
- Incubate the reaction at 37°C for 2-4 hours.
- To remove the DNA template, add 1 μ L of RNase-free DNase I and incubate at 37°C for 15 minutes.
- Proceed to RNA purification (see Protocol 4).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azide-Modified RNA

This protocol details the labeling of azide-modified RNA with an alkyne-containing reporter molecule.

Materials:

- Azide-modified RNA (from Protocol 1)
- Alkyne-reporter (e.g., alkyne-fluorophore, alkyne-biotin)
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
- Sodium Ascorbate
- Nuclease-free water and buffers (e.g., PBS)
- RNA purification kit or reagents

Procedure:

- In a nuclease-free microcentrifuge tube, dissolve 1-10 μg of azide-modified RNA in nuclease-free water or buffer.
- Prepare a premix of CuSO_4 and THPTA by adding the required volume of each stock solution.
- To the RNA solution, add the alkyne-reporter.
- Add the CuSO_4 /THPTA premix to the RNA/alkyne mixture.
- Prepare a fresh solution of sodium ascorbate.
- Initiate the click reaction by adding the sodium ascorbate solution to the reaction mixture.
- The final reaction concentrations should be approximately:
 - Alkyne-reporter: 50-100 μM

- CuSO₄: 1 mM
- THPTA: 5 mM
- Sodium Ascorbate: 5 mM
- Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent reporter.
- Purify the labeled RNA to remove the catalyst and excess reagents (see Protocol 4).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Azide-Modified RNA

This protocol provides a copper-free method for labeling azide-modified RNA.

Materials:

- Azide-modified RNA (from Protocol 1)
- Strained alkyne-reporter (e.g., DBCO-fluorophore, BCN-biotin)
- Nuclease-free PBS or other suitable buffer
- RNA purification kit or reagents

Procedure:

- In a nuclease-free microcentrifuge tube, dissolve 1-10 µg of azide-modified RNA in nuclease-free buffer.
- Add the strained alkyne-reporter to the RNA solution to a final concentration of 50-100 µM.
- Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may range from 1 to 4 hours, or even overnight.[\[5\]](#)
- Purify the labeled RNA (see Protocol 4).

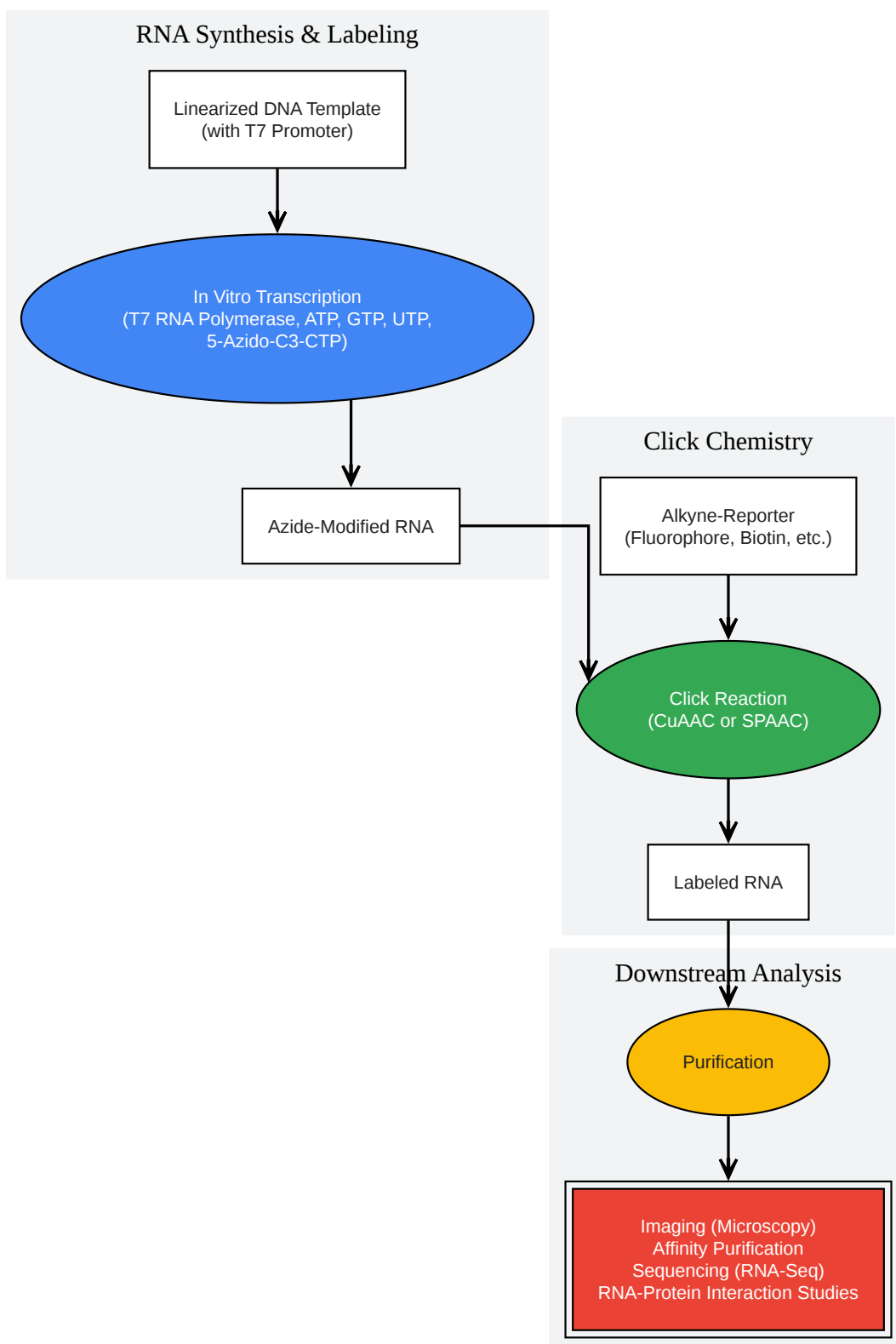
Protocol 4: Purification of Labeled RNA

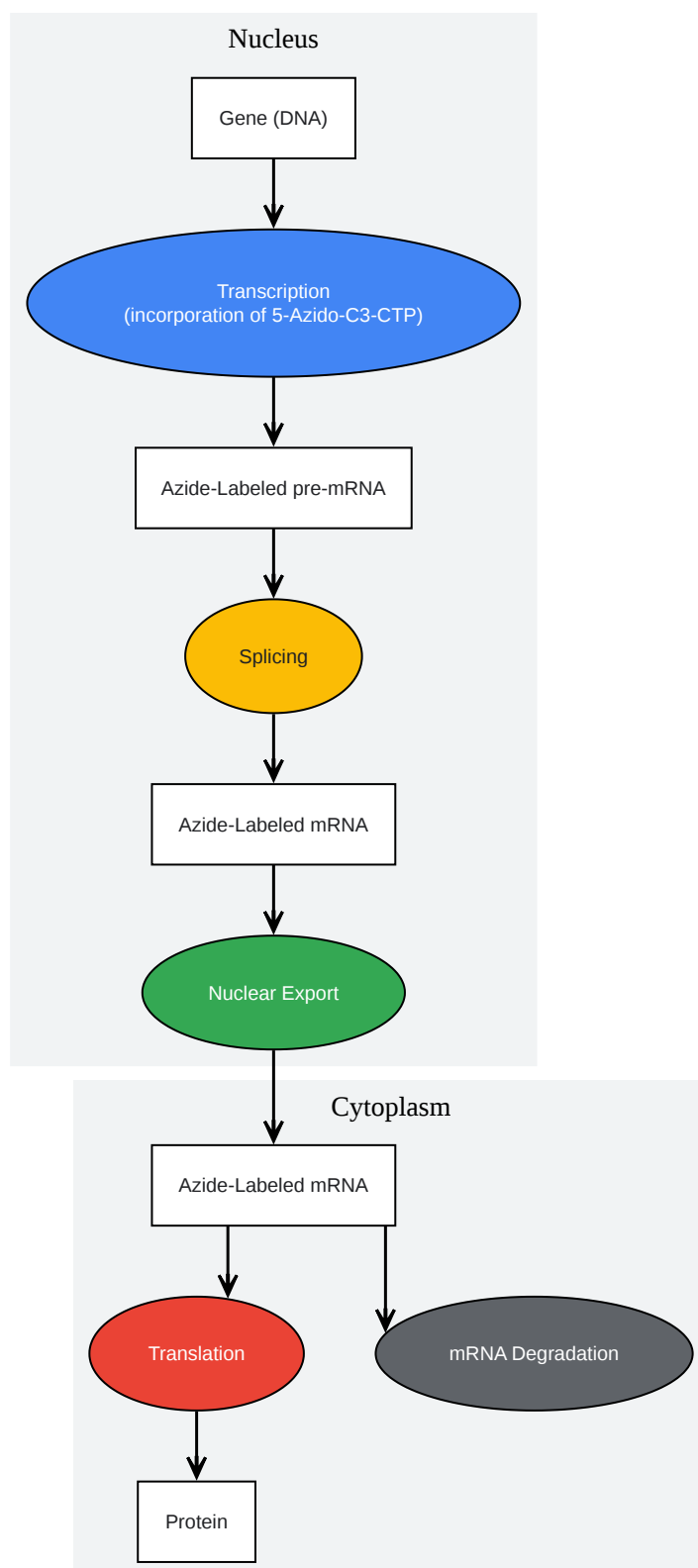
Purification is crucial to remove unreacted reagents that may interfere with downstream applications.

Methods:

- **Spin Column Purification:** Use a commercial RNA cleanup kit according to the manufacturer's instructions. This method is efficient for removing salts, enzymes, and unincorporated nucleotides.
- **Ethanol Precipitation:**
 - Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.
 - Add 2.5-3 volumes of ice-cold 100% ethanol.
 - Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
 - Centrifuge at >12,000 x g for 20-30 minutes at 4°C.
 - Carefully discard the supernatant.
 - Wash the pellet with 500 µL of cold 70% ethanol.
 - Centrifuge at >12,000 x g for 5 minutes at 4°C.
 - Discard the supernatant and air-dry the pellet for 5-10 minutes.
 - Resuspend the purified RNA in a desired volume of nuclease-free water or buffer.

Mandatory Visualization





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